![molecular formula C19H17ClN2O2 B14155560 N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide CAS No. 883963-83-5](/img/structure/B14155560.png)
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chlorophenyl group, an ethyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group, ethyl group, and acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide
Uniqueness
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Número CAS |
883963-83-5 |
|---|---|
Fórmula molecular |
C19H17ClN2O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22-16-11-7-5-9-14(16)18(24)17(19(22)21-12(2)23)13-8-4-6-10-15(13)20/h4-11H,3H2,1-2H3,(H,21,23) |
Clave InChI |
CSFHFTJVQBLDOH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C)C3=CC=CC=C3Cl |
Solubilidad |
49.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


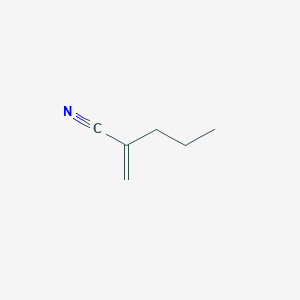
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
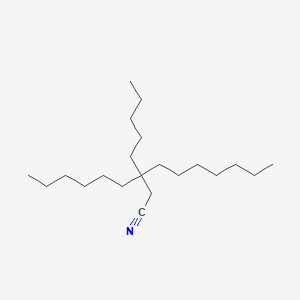
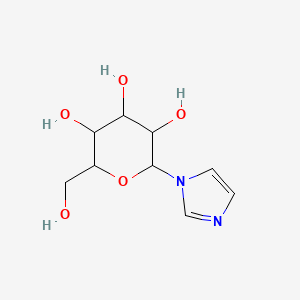

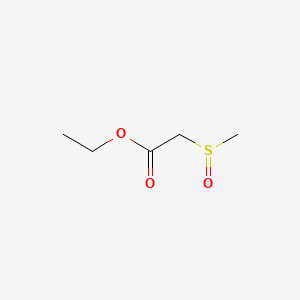
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
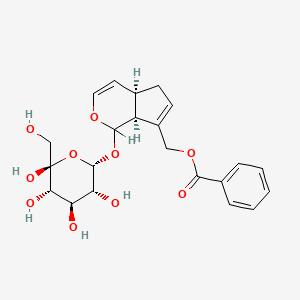
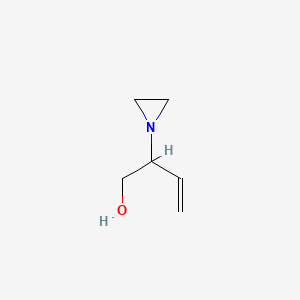
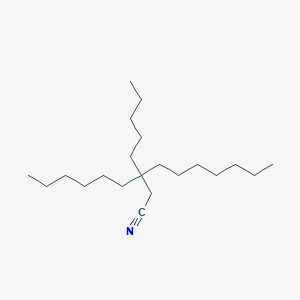
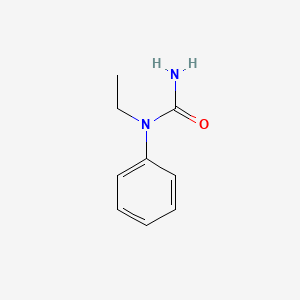
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)

![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
